molecular formula C13H12Cl2INO2 B13664743 tert-Butyl 5,6-dichloro-3-iodo-1H-indole-1-carboxylate

tert-Butyl 5,6-dichloro-3-iodo-1H-indole-1-carboxylate

Cat. No.: B13664743
M. Wt: 412.05 g/mol
InChI Key: BSLSOWKIWHDXIX-UHFFFAOYSA-N
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Description

tert-Butyl 5,6-dichloro-3-iodo-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by the presence of tert-butyl, dichloro, and iodo substituents on the indole ring, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,6-dichloro-3-iodo-1H-indole-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indole derivatives.

    Halogenation: The indole core is subjected to halogenation reactions to introduce chlorine and iodine atoms at specific positions on the ring.

    tert-Butyl Protection: The carboxyl group is protected using tert-butyl groups to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and protection reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,6-dichloro-3-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Stille coupling, to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl 5,6-dichloro-3-iodo-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5,6-dichloro-3-iodo-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the indole core allows it to bind to various enzymes and receptors, modulating their activity. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate
  • tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 5,6-dichloro-3-iodo-1H-indole-1-carboxylate is unique due to the specific combination of tert-butyl, dichloro, and iodo substituents. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl 5,6-dichloro-3-iodoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2INO2/c1-13(2,3)19-12(18)17-6-10(16)7-4-8(14)9(15)5-11(7)17/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLSOWKIWHDXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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